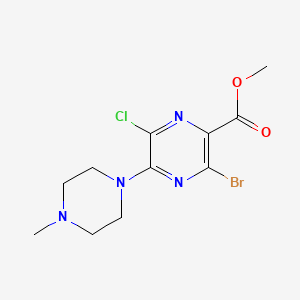

Methyl 3-bromo-6-chloro-5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-bromo-6-chloro-5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN4O2/c1-16-3-5-17(6-4-16)10-9(13)14-7(8(12)15-10)11(18)19-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFCRURDTARQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the reaction of appropriate halogenated precursors with 4-methylpiperazine under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromo and chloro groups can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to convert the halogenated groups to their respective hydrocarbons.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of pyrazine-2,3-dione derivatives.

Reduction: Formation of pyrazine derivatives with reduced halogen atoms.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-6-chloro-5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylate is being investigated for its potential as a therapeutic agent. Its structural features suggest it may exhibit activity against various diseases, particularly in the field of oncology and neurology.

Case Study: Anticancer Activity

Research has indicated that compounds similar to methyl 3-bromo-6-chloro-5-(4-methylpiperazin-1-yl)pyrazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on pyrazine derivatives have demonstrated their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Neuropharmacology

The piperazine group in the compound is associated with neuroactive properties, making it a candidate for the development of drugs targeting neurological disorders such as anxiety and depression.

Case Study: Antidepressant Effects

A recent study explored the effects of piperazine derivatives on serotonin receptors, indicating that modifications to the piperazine structure can enhance binding affinity and selectivity for specific serotonin receptor subtypes . This suggests that methyl 3-bromo-6-chloro-5-(4-methylpiperazin-1-yl)pyrazine could be further developed as an antidepressant.

Synthetic Chemistry

In synthetic organic chemistry, methyl 3-bromo-6-chloro-5-(4-methylpiperazin-1-yl)pyrazine serves as an important intermediate for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Applications in Synthesis

This compound can be utilized to create libraries of related compounds for high-throughput screening in drug discovery programs. Its ability to form diverse derivatives makes it a valuable tool in medicinal chemistry research.

The biological activity of methyl 3-bromo-6-chloro-5-(4-methylpiperazin-1-yl)pyrazine has been linked to its interaction with various biological targets:

| Target | Activity |

|---|---|

| Serotonin Receptors | Potential antidepressant effects |

| Kinase Inhibitors | Possible anticancer properties |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Key Structural and Functional Differences

The compound’s closest analogs differ in substituents at positions 3, 5, and 6, which critically influence reactivity, stability, and biological activity. Below is a comparative analysis with three relevant derivatives:

Physicochemical Properties

- Solubility: The 4-methylpiperazine group increases water solubility compared to the dimethylamino analog, which is critical for oral bioavailability.

- Lipophilicity : Estimated logP values (calculated using fragment-based methods) suggest the target compound has moderate lipophilicity (~2.5), balancing membrane permeability and solubility.

Biological Activity

Methyl 3-bromo-6-chloro-5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylate is a novel compound belonging to the pyrazine family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties supported by various studies.

Chemical Structure and Properties

- Molecular Formula : C12H15BrClN3O2

- Molecular Weight : 332.62 g/mol

- CAS Number : Noted in various databases for its unique structural characteristics that influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. The following sections detail its key activities.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of pyrazine derivatives, including the compound .

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various pathogens. For instance, MIC values were found to be as low as 0.22 to 0.25 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Inhibition of biofilm formation was also observed, indicating its potential as an effective agent against biofilm-associated infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines.

- Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 0.46 |

| A549 | 26 |

These results suggest that this compound has significant cytotoxic effects, particularly against breast cancer cells .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in microbial resistance and tumor proliferation. The presence of a piperazine moiety may enhance its ability to penetrate cellular membranes, thus facilitating its biological effects.

Case Studies and Research Findings

Multiple studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazine derivatives:

- Study on Antimicrobial Derivatives : A study demonstrated that modifications to the pyrazine structure significantly affected antimicrobial potency, suggesting a structure-activity relationship .

- Cytotoxicity Assessment : Another research project evaluated various derivatives against multiple cancer cell lines, finding that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-bromo-6-chloro-5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylate, and how can low yields be addressed?

- Methodological Answer : Synthesis often involves multi-step nucleophilic substitutions and coupling reactions. For example, bromination of pyrazine precursors (e.g., methyl pyrazine carboxylates) using bromine in acetic acid at 80°C, followed by piperazine substitution under nitrogen atmosphere (). Low yields (e.g., 31% in ) may arise from incomplete purification or side reactions. Optimization strategies include:

- Temperature Control : Adjusting reaction temperatures (e.g., 60–80°C for substitution steps) to balance reactivity and side-product formation.

- Catalyst Screening : Using Pd₂(dba)₃ and BINAP for coupling reactions () to improve regioselectivity.

- Purification : Silica gel column chromatography with gradients like 20% ethyl acetate/hexane () enhances purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H NMR and HRMS : Critical for confirming molecular structure and functional groups (e.g., piperazine protons at δ 2.3–3.5 ppm, ester carbonyl at ~170 ppm in ¹³C NMR) ().

- Melting Point Analysis : Consistency with literature values (e.g., 178°C for related pyrazine derivatives; ) validates purity.

- HPLC-MS : Detects trace impurities, especially in intermediates like brominated precursors ().

Advanced Research Questions

Q. How does the electronic environment of the pyrazine ring influence nucleophilic substitution reactivity at the 3-bromo and 6-chloro positions?

- Methodological Answer : The electron-withdrawing carboxylate group at position 2 activates the pyrazine ring, facilitating nucleophilic displacement at positions 3 (Br) and 6 (Cl). Reactivity can be probed via:

- Kinetic Studies : Comparing reaction rates with different nucleophiles (e.g., amines, thiols) under controlled conditions ( ).

- Computational Modeling : DFT calculations to map electron density and predict regioselectivity (e.g., Cl vs. Br substitution preferences).

- Isotopic Labeling : Using ¹⁵N-labeled piperazine to track substitution pathways ( ).

Q. What strategies resolve contradictions in reported reaction yields for piperazine-substituted pyrazines?

- Methodological Answer : Discrepancies (e.g., 31% vs. 69% yields in ) may stem from:

- Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) vs. non-polar (toluene) influence reaction kinetics ().

- Catalyst Loading : Pd₂(dba)₃ at 5 mol% vs. 10 mol% alters coupling efficiency ().

- Workup Protocols : Incomplete extraction (e.g., ethyl acetate vs. dichloromethane) impacts isolated yields (). Systematic DOE (Design of Experiments) can isolate critical variables.

Q. How can the 4-methylpiperazine moiety be functionalized to enhance bioactivity or solubility?

- Methodological Answer :

- Mannich Reactions : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via formaldehyde-mediated coupling with amines ( ).

- N-Alkylation : Quaternize the piperazine nitrogen to improve aqueous solubility (e.g., using methyl iodide in DMF; ).

- Prodrug Design : Ester hydrolysis of the methyl carboxylate to a free acid improves membrane permeability ().

Q. What are the key challenges in scaling up synthesis while maintaining regiochemical control?

- Methodological Answer :

- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during bromination () and improve mixing for high-volume reactions.

- Catalyst Recovery : Immobilized Pd catalysts (e.g., on silica) enable reuse and reduce costs ().

- In-line Analytics : Real-time IR or Raman spectroscopy monitors intermediate formation (e.g., bromomethyl intermediates; ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.